

Application Note: Quantification of Methylcobalamin Hydrate in Human Plasma using HPLC-MS/MS

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Compound of Interest

Compound Name: Methylcobalamin hydrate

Cat. No.: B15546280

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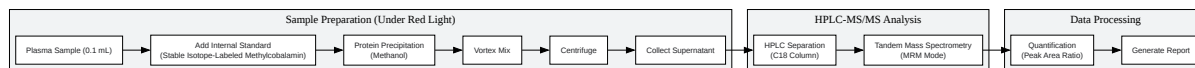
Introduction

Methylcobalamin, an active coenzyme form of vitamin B12, is crucial for various metabolic pathways, including the synthesis of methionine and the metabolism of certain amino acids.[1] Its quantification in plasma is essential for pharmacokinetic studies, monitoring therapeutic efficacy in the treatment of peripheral neuropathies, and assessing nutritional status.[2][3] Due to its endogenous nature at low concentrations and significant light sensitivity, a highly sensitive and specific analytical method is required for accurate measurement in biological matrices.[2][4] This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of methylcobalamin in human plasma.

Method Overview

The described method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer.[2][4] A stable isotope-labeled methylcobalamin is used as an internal standard to ensure accuracy and precision.[2][4] All sample handling and processing must be performed under red light or minimal light exposure to prevent photodegradation of the analyte.[2][4]

Experimental Workflow



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Caption: Workflow for the quantification of methylcobalamin in plasma.

Detailed Experimental Protocol

1. Materials and Reagents

- **Methylcobalamin hydrate** reference standard
- Stable isotope-labeled methylcobalamin (Internal Standard, IS)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid
- Ammonium formate
- Ultrapure water
- Human plasma (K2EDTA as anticoagulant)

2. Standard Solutions and Quality Control (QC) Sample Preparation

- **Stock Solutions (1 mg/mL):** Prepare individual stock solutions of methylcobalamin and the internal standard in methanol.
- **Working Standard Solutions:** Serially dilute the methylcobalamin stock solution with a methanol/water (1:1, v/v) mixture to prepare working standard solutions for calibration curve and QC samples.

- Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 20 ng/mL.[5]
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation

Note: All procedures must be conducted under red light or minimal light exposure in amber tubes to prevent photodegradation.[2][4]

- Thaw plasma samples at 4°C.[5]
- To a 1.5 mL amber microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
- Add 10 µL of the internal standard working solution (20 ng/mL) to each tube, except for the blank plasma.[5]
- Add 100 µL of cold methanol to precipitate proteins.[4][5]
- Vortex the mixture for 2 minutes.[5]
- For enhanced precipitation, add 100 µL of 0.2 M zinc sulfate and vortex again.[5]
- Incubate the samples at -20°C for 10 minutes.[5]
- Centrifuge the tubes at 16,000 x g for 10 minutes.[5]
- Transfer 200 µL of the supernatant to an HPLC vial for analysis.[5]

4. HPLC-MS/MS Conditions

- HPLC System: A system capable of binary gradient elution.
- Chromatographic Column: A C18 column (e.g., Poroshell 120 EC C18, 50 x 4.6 mm, 2.7 µm) is suitable.[5]

- Mobile Phase A: 0.02% (v/v) acetic acid in water (pH 3.6).[5]
- Mobile Phase B: Methanol.[5]
- Flow Rate: 1.0 mL/min.[6]
- Injection Volume: 10 μ L.[7]
- Column Temperature: 40°C.[1]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ESI.
- Detection Mode: Multiple Reaction Monitoring (MRM).

5. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of methylcobalamin in the plasma samples is then determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a validated HPLC-MS/MS method for methylcobalamin in human plasma.

Parameter	Value	Reference
Quantification Range	0.05 - 20 ng/mL	[2][4]
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	[2][4]
Sample Volume	0.1 mL	[2][4]
Accuracy and Precision	≤15%	[2][4]
Internal Standard	Stable Isotope-Labeled Methylcobalamin	[2][4]
Stability in Plasma (Frozen)	205 days	[2][4]
Stability in Plasma (Room Temp, <10 lux)	21 hours	[2][4]

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of **methylcobalamin hydrate** in human plasma. The method is sensitive, specific, and has been validated for accuracy and precision.[2][4] Adherence to the protocol, especially the precautions regarding light exposure, is critical for obtaining reliable results in clinical and research settings.

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